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molecular formula C15H14O3 B8513567 4-Hydroxy-3-methyl-4'-methoxybenzophenone

4-Hydroxy-3-methyl-4'-methoxybenzophenone

Cat. No. B8513567
M. Wt: 242.27 g/mol
InChI Key: YLMBZEATYKUZBO-UHFFFAOYSA-N
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Patent
US04922015

Procedure details

50 g of 4-hydroxy-3-methyl-4'-methoxybenzophenone (R. Martin et al. Monatsh. Chemie 110, 1057-1066 (1979)) are dissolved in 200 ml of dry DMF and, under N2, 9 g of a 55% dispersion of sodium hydride in mineral oil are cautiously added. Then, while stirring, 19.5 ml of methyl bromoacetate are added dropwise, and the mixture is left to stand at room temperature overnight. The precipitated salt is filtered off with suction, and the filtrate is concentrated in vacuo. The residue is taken up in ethyl acetate, and the solution is washed with sodium bicarbonate solution and water. The organic phase is dried over magnesium sulfate, and the solvent is removed in vacuo. The residue is triturated with ether, filtered off with suction and dried.
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
19.5 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:17]=[CH:16][C:5]([C:6]([C:8]2[CH:13]=[CH:12][C:11]([O:14][CH3:15])=[CH:10][CH:9]=2)=[O:7])=[CH:4][C:3]=1[CH3:18].[H-].[Na+].Br[CH2:22][C:23]([O:25][CH3:26])=[O:24]>CN(C=O)C>[CH3:15][O:14][C:11]1[CH:12]=[CH:13][C:8]([C:6]([C:5]2[CH:16]=[CH:17][C:2]([O:1][CH2:22][C:23]([O:25][CH3:26])=[O:24])=[C:3]([CH3:18])[CH:4]=2)=[O:7])=[CH:9][CH:10]=1 |f:1.2|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
OC1=C(C=C(C(=O)C2=CC=C(C=C2)OC)C=C1)C
Name
Quantity
200 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
19.5 mL
Type
reactant
Smiles
BrCC(=O)OC

Conditions

Stirring
Type
CUSTOM
Details
Then, while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
the mixture is left
FILTRATION
Type
FILTRATION
Details
The precipitated salt is filtered off with suction
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated in vacuo
WASH
Type
WASH
Details
the solution is washed with sodium bicarbonate solution and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent is removed in vacuo
CUSTOM
Type
CUSTOM
Details
The residue is triturated with ether
FILTRATION
Type
FILTRATION
Details
filtered off with suction
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
COC1=CC=C(C(=O)C2=CC(=C(OCC(=O)OC)C=C2)C)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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